molecular formula C11H13BrO3 B14020548 Methyl 3-bromo-2-ethoxy-5-methylbenzoate

Methyl 3-bromo-2-ethoxy-5-methylbenzoate

Cat. No.: B14020548
M. Wt: 273.12 g/mol
InChI Key: XZIKSIXNSDICMG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-ethoxy-5-methylbenzoate is a substituted benzoate ester with a methyl ester group, bromine at the 3-position, ethoxy at the 2-position, and methyl at the 5-position on the aromatic ring. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The bromine atom enhances electrophilic substitution reactivity, while the ethoxy and methyl groups influence steric and electronic properties, affecting solubility and stability.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 3-bromo-2-ethoxy-5-methylbenzoate

InChI

InChI=1S/C11H13BrO3/c1-4-15-10-8(11(13)14-3)5-7(2)6-9(10)12/h5-6H,4H2,1-3H3

InChI Key

XZIKSIXNSDICMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-ethoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-ethoxy-5-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step can be carried out using sulfuric acid or hydrochloric acid as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-ethoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 3-ethoxy-5-methylbenzoate.

    Oxidation Reactions: The ethoxy group can be oxidized to form the corresponding carboxylic acid derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of methyl 3-azido-2-ethoxy-5-methylbenzoate or methyl 3-thiocyanato-2-ethoxy-5-methylbenzoate.

    Reduction: Formation of methyl 3-ethoxy-5-methylbenzoate.

    Oxidation: Formation of 3-bromo-2-ethoxy-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-ethoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-ethoxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Key Structural Features :

  • Ester group : Methyl ester (lower molecular weight and higher volatility compared to ethyl esters).
  • Substituents : Bromine (electron-withdrawing), ethoxy (electron-donating), and methyl (steric bulk).

For example, Methyl 2-bromo-5-methoxybenzoate (compound 3 in ) was synthesized using concentrated H₂SO₄ in methanol, yielding an 83% purified product after reflux .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to Methyl 3-bromo-2-ethoxy-5-methylbenzoate, differing in substituent positions, ester groups, or functional groups:

Compound Name Substituents (Positions) Ester Group Key Differences Reference
Methyl 2-bromo-5-methoxybenzoate Br (2), OMe (5) Methyl Methoxy vs. ethoxy at position 2; Br at 2 vs. 3
Ethyl 5-bromo-2-ethoxybenzoate Br (5), OEt (2) Ethyl Ethyl ester; Br at 5 vs. 3
Ethyl 2-amino-3-bromo-5-methylbenzoate NH₂ (2), Br (3), Me (5) Ethyl Amino group replaces ethoxy; ethyl ester
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3-bromo-5-iodo-4-methyl-benzoate Br (3), I (5), Me (4), complex ether chain Complex ester Iodo substituent; extended ether chain

Impact of Substituents :

  • Bromine Position : Bromine at position 3 (target compound) vs. 2 or 5 (analogues) alters electronic effects. A meta-bromine (position 3) may reduce steric hindrance compared to ortho-substituted analogues.
  • Ester Group : Methyl esters (e.g., target compound) exhibit higher volatility and lower hydrophobicity than ethyl esters (e.g., , compound 5).
  • Functional Groups: Ethoxy (electron-donating) vs. amino (electron-withdrawing, as in ) significantly shifts reactivity in nucleophilic aromatic substitution.

Physical and Chemical Properties

Inferred properties based on structural comparisons and available

Property This compound (Inferred) Methyl 2-bromo-5-methoxybenzoate () Ethyl 5-bromo-2-ethoxybenzoate ()
Molecular Weight (g/mol) ~273.1 ~259.0 ~287.1
Boiling Point Moderate (similar to methyl esters) Not reported Higher than methyl esters
Solubility Low in water; soluble in organic solvents Likely similar Lower solubility due to ethyl ester
Reactivity Electrophilic substitution favored at Br position Br at position 2 may hinder reactivity Br at position 5 directs substitutions

Notes:

  • Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters under acidic or basic conditions .
  • Bromine’s position influences regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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